molecular formula C13H9FN2 B3026803 6-Fluoro-2-phenylimidazo[1,2-a]pyridine CAS No. 1126635-20-8

6-Fluoro-2-phenylimidazo[1,2-a]pyridine

Cat. No. B3026803
CAS RN: 1126635-20-8
M. Wt: 212.22
InChI Key: DWXAMLQRFAGVPR-UHFFFAOYSA-N
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Description

6-Fluoro-2-phenylimidazo[1,2-a]pyridine is an organic compound with the molecular formula C13H9FN2 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .


Synthesis Analysis

The synthesis of 6-Fluoro-2-phenylimidazo[1,2-a]pyridine can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign. It is also reasonably fast, very clean, high yielding, and requires simple workup .


Molecular Structure Analysis

The InChI code for 6-Fluoro-2-phenylimidazo[1,2-a]pyridine is 1S/C13H9FN2/c14-11-6-7-13-15-12 (9-16 (13)8-11)10-4-2-1-3-5-10/h1-9H . The molecular weight of the compound is 212.23 .


Physical And Chemical Properties Analysis

6-Fluoro-2-phenylimidazo[1,2-a]pyridine is a white to yellow powder or crystals . The compound is stored at room temperature .

Scientific Research Applications

Luminescent Dyes

6-Fluoro-2-phenylimidazo[1,2-a]pyridine (PIP): serves as a building block for solid-state luminescent dyes. These dyes exhibit a wide range of emitting colors, spanning from blue to red. Researchers have explored their use in various optoelectronic applications, including organic light-emitting diodes (OLEDs), displays, and sensors .

Fluorescent Probes

The compound’s fluorescence properties make it an excellent candidate for designing fluorescent probes. One specific application involves using PIP-based probes to detect metal ions. For instance, a fluorescent probe containing PIP can selectively respond to specific metal ions in solution, providing a sensitive and continuous monitoring method .

Medicinal Chemistry

Researchers have investigated the potential of PIP derivatives in medicinal chemistry. By modifying the phenyl ring or fluorine position, they aim to develop novel drug candidates. These efforts include exploring PIP analogs as kinase inhibitors, anti-inflammatory agents, or anticancer compounds. The fluorine substitution in PIP may enhance its bioavailability and pharmacokinetic properties .

Materials Science

In materials science, PIP derivatives find applications in organic semiconductors and photovoltaic devices. Their unique electronic properties contribute to efficient charge transport and light absorption. Researchers continue to explore PIP-based materials for organic electronics, such as field-effect transistors (FETs) and solar cells .

Coordination Chemistry

PIP can act as a ligand in coordination complexes. Its nitrogen atoms can coordinate with metal ions, leading to the formation of stable complexes. These complexes may exhibit interesting magnetic, luminescent, or catalytic properties. Researchers investigate PIP-based coordination compounds for diverse applications, including catalysis and molecular recognition .

Other Potential Fields

Beyond the mentioned applications, ongoing research explores PIP’s role in other areas, such as supramolecular chemistry, photochemistry, and biological imaging. Its unique structural features make it a versatile scaffold for designing functional materials and probes .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, mist, spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

6-fluoro-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXAMLQRFAGVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856015
Record name 6-Fluoro-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-phenylimidazo[1,2-a]pyridine

CAS RN

1126635-20-8
Record name 6-Fluoro-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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